molecular formula C8H13N3 B144848 1-N-(2-aminoethyl)benzene-1,2-diamine CAS No. 128995-76-6

1-N-(2-aminoethyl)benzene-1,2-diamine

Cat. No.: B144848
CAS No.: 128995-76-6
M. Wt: 151.21 g/mol
InChI Key: AFQWAHPEBNLBGZ-UHFFFAOYSA-N
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Description

1-N-(2-aminoethyl)benzene-1,2-diamine is an organic compound with the molecular formula C8H13N3. It is a derivative of benzene, featuring two amino groups and an ethylamine substituent. This compound is known for its versatility in various chemical reactions and its applications in scientific research.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-N-(2-aminoethyl)benzene-1,2-diamine can be synthesized through several methods. One common approach involves the reaction of 1,2-diaminobenzene with ethylenediamine under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions. This includes the use of high-purity starting materials, precise temperature control, and efficient catalysts to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-N-(2-aminoethyl)benzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: It can be reduced to form more saturated amine derivatives.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted amines.

Scientific Research Applications

1-N-(2-aminoethyl)benzene-1,2-diamine has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is employed in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

    1,2-Diaminobenzene: A precursor in the synthesis of 1-N-(2-aminoethyl)benzene-1,2-diamine.

    Ethylenediamine: Another precursor used in the synthesis process.

    N-(2-aminoethyl)-1,2-benzenediamine: A closely related compound with similar chemical properties.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and interaction profiles compared to its analogs. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

2-N-(2-aminoethyl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c9-5-6-11-8-4-2-1-3-7(8)10/h1-4,11H,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFQWAHPEBNLBGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364480
Record name 1-N-(2-aminoethyl)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128995-76-6
Record name 1-N-(2-aminoethyl)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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